1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

Catalog No.
S13955429
CAS No.
M.F
C14H8F5NO3
M. Wt
333.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifl...

Product Name

1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

IUPAC Name

1,3-difluoro-2-(3-methyl-2-nitrophenoxy)-5-(trifluoromethyl)benzene

Molecular Formula

C14H8F5NO3

Molecular Weight

333.21 g/mol

InChI

InChI=1S/C14H8F5NO3/c1-7-3-2-4-11(12(7)20(21)22)23-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,1H3

InChI Key

WNOIRPHPSFXVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple fluorine and nitro functional groups. This compound features a benzene ring substituted with two fluorine atoms at the 1 and 3 positions, a nitro group at the 2 position, and a trifluoromethyl group at the 5 position. The presence of these electronegative groups significantly influences its chemical properties, making it an interesting subject for study in various fields such as medicinal chemistry and materials science.

The reactivity of 1,3-difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can be attributed to its electron-withdrawing groups. It is likely to undergo nucleophilic substitution reactions, particularly at positions where the electron density is reduced due to the presence of nitro and trifluoromethyl groups. Additionally, it may participate in electrophilic aromatic substitutions due to the activated nature of the aromatic ring.

  • Nitration: Introducing a nitro group onto a substituted phenol.
  • Fluorination: Utilizing fluorinating agents such as potassium fluoride or other fluorides to introduce fluorine atoms at specific positions on the benzene ring.
  • Coupling Reactions: Employing coupling reactions to attach different substituents onto the aromatic system.

Specific methods may vary based on desired yields and purity levels.

1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene has potential applications in various domains:

  • Pharmaceuticals: Due to its possible biological activity, it could serve as a lead compound in drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides.
  • Materials Science: Its unique properties may be beneficial in developing advanced materials with specific thermal or electrical characteristics.

Interaction studies involving this compound typically focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity. Techniques such as molecular docking simulations and in vitro assays can provide insights into how this compound interacts with various biological targets.

Several compounds share structural similarities with 1,3-difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,3-Dichloro-2-fluoro-5-nitrobenzene3107-19-50.93
2-Chloro-1,3-difluoro-4-nitrobenzene350-30-10.92
4-Fluoro-2-nitrophenol35031-98-60.90
2,4-Dichloro-3-fluoronitrobenzene39379-930.88

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

333.04243393 g/mol

Monoisotopic Mass

333.04243393 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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